molecular formula C20H14F3N7O3 B2964872 2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396813-31-2

2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2964872
CAS No.: 1396813-31-2
M. Wt: 457.373
InChI Key: HTHHVBOZRZYEGJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule integrating multiple pharmacophoric motifs:

  • Tetrazole-carboxamide scaffold: The 2H-tetrazole-5-carboxamide group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
  • Trifluoroethyl substitution: The N-(2,2,2-trifluoroethyl) group introduces lipophilicity and electron-withdrawing effects, which may improve membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N7O3/c21-20(22,23)10-25-19(33)17-27-29-30(28-17)12-7-5-11(6-8-12)26-18(32)16(31)14-9-24-15-4-2-1-3-13(14)15/h1-9,24H,10H2,(H,25,33)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHVBOZRZYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and neurology. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H21N7O3
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 1396878-27-5

The structure features an indole moiety, which is known for its diverse biological activities, linked to a tetrazole ring that enhances its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of indole, including the target compound, exhibit antitumor activity against various cancer types. Specifically, studies have shown efficacy against solid tumors such as colorectal and lung cancers:

  • Mechanism : The compound's antitumor effects are attributed to its ability to induce apoptosis in cancer cells through caspase activation pathways. For example, compounds similar to the target have demonstrated IC50 values indicating potent cytotoxicity against human cancer cell lines (e.g., HepG2 liver cancer) .

Anticonvulsant Activity

The indole derivatives have also been evaluated for their anticonvulsant properties:

  • Study Results : In animal models, certain compounds exhibited significant protection against seizures comparable to standard medications like phenytoin and carbamazepine. For instance, specific derivatives showed over 50% efficacy at doses as low as 30 mg/kg .

Other Pharmacological Effects

Indole derivatives are recognized for a variety of other biological activities:

  • Anti-inflammatory : Compounds have been reported to inhibit TNF-α secretion in LPS-stimulated cells .
  • Antiviral and Antifungal : Some derivatives have exhibited activity against viral and fungal pathogens, showcasing the versatility of the indole scaffold .

Table 1: Summary of Biological Activities

Biological ActivityTarget Cancer TypeIC50 (µM)Reference
AntitumorHepG210.56 ± 1.14
AnticonvulsantSeizure models30 mg/kg
Anti-inflammatoryTHP-1 cellsN/A

Case Studies

  • Antitumor Efficacy : A study investigated the effects of related indole compounds on colorectal cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis via caspase activation .
  • Anticonvulsant Evaluation : In a comparative study with phenytoin and carbamazepine, specific indole derivatives were found to provide substantial protection against induced seizures in rodent models, suggesting a promising avenue for developing new anticonvulsant therapies .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight Functional Groups Evidence Source
Target Compound 1H-Indol-3-yl, 2-oxoacetamido-phenyl, trifluoroethyl ~450.4 (estimated) Tetrazole, carboxamide, indole
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Benzylthio, phenyl 450.4 Tetrazole, carboxamide, thioether
N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Trifluoromethylphenyl, chloro-hydroxyphenyl 383.71 Tetrazole, carboxamide, phenolic -OH
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Ethoxyphenyl-oxazole, fluorophenyl Not provided Triazole, carboxamide, oxazole

Key Observations:

Indole vs. Benzylthio/Trifluoromethylphenyl : The target compound’s indole-oxoacetamido group distinguishes it from the benzylthio () and trifluoromethylphenyl () analogs. Indole’s planar aromatic system may enhance binding to hydrophobic pockets, whereas benzylthio or trifluoromethyl groups prioritize steric bulk and electron-deficient interactions .

Tetrazole Positioning : All compounds share a tetrazole-carboxamide core, but the target compound’s 2H-tetrazole tautomer (vs. 1H in other analogs) may alter dipole moments and hydrogen-bonding patterns .

Trifluoroethyl vs. Fluorophenyl : The trifluoroethyl group in the target compound and ’s analog provides distinct electronic effects compared to the fluorophenyl in , which may influence solubility and target affinity .

Pharmacological Implications (Inferred from Structural Data)

  • Metabolic Stability: The trifluoroethyl group in the target compound and ’s analog likely reduces CYP450-mediated metabolism compared to hydroxylated analogs (e.g., ’s phenolic -OH group) .

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